
4-Bromo-1-hydroxy-2-naphthoic acid
Overview
Description
4-Bromo-1-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO3 It is a derivative of naphthalene, characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the first position on the naphthalene ring, along with a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid typically involves the bromination of 1-hydroxy-2-naphthoic acid. The reaction is carried out by treating 1-hydroxy-2-naphthoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
C11H8O3+Br2→C11H7BrO3+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to form 4-bromo-1-hydroxy-2-naphthaldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 4-Bromo-1-naphthoic acid.
Reduction: 4-Bromo-1-hydroxy-2-naphthaldehyde.
Substitution: Various substituted naphthoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-Bromo-1-hydroxy-2-naphthoic acid serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound can undergo:
- Oxidation : Transforming the hydroxyl group into a carbonyl group.
- Reduction : Producing derivatives such as 4-bromo-1-hydroxy-2-naphthaldehyde.
- Substitution : The bromine atom can be replaced with other functional groups.
Biology
In biological research, this compound is utilized to study enzyme inhibition and as a probe in biochemical assays. Its ability to interact with various proteins makes it valuable for examining biochemical pathways and mechanisms of action.
Industrial Applications
The compound is also used in the production of dyes and pigments , leveraging its chemical properties to create colorants with specific characteristics. Its applications extend to other industrial chemicals where its unique functional groups enhance product performance.
Case Study 1: Enzyme Inhibition Studies
A study published in Bioscience, Biotechnology, and Biochemistry explored the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The results indicated that varying concentrations of the compound could effectively inhibit enzyme activity, providing insights into potential therapeutic applications for metabolic disorders.
Case Study 2: Synthesis of Novel Derivatives
Research conducted on synthesizing derivatives of 1-hydroxy-2-naphthoic acid highlighted the versatility of this compound as a precursor. By employing different nucleophiles in substitution reactions, researchers successfully developed a series of novel compounds with enhanced biological activity, demonstrating its utility in drug discovery.
Mechanism of Action
The mechanism of action of 4-Bromo-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
1-Hydroxy-2-naphthoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
4-Bromo-1-naphthol: Lacks the carboxylic acid group, influencing its acidity and reactivity.
Uniqueness: 4-Bromo-1-hydroxy-2-naphthoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
4-Bromo-1-hydroxy-2-naphthoic acid (CAS Number: 5813-37-6) is a naphthoic acid derivative notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings on its biological activity, including case studies, data tables, and relevant research outcomes.
This compound features a bromine atom at the 4-position and a hydroxyl group at the 1-position of the naphthalene ring. Its molecular formula is with a molecular weight of approximately 267.08 g/mol. The compound appears as a white to yellowish powder and has a melting point around 231 °C .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study involving various hydroxy-naphthoic acids highlighted its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to or superior to other tested compounds in its class .
Table 1: Antimicrobial Activity of this compound
Organism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Escherichia coli | 10 | 20 |
Staphylococcus aureus | 5 | 15 |
Candida albicans | 12 | 24 |
Anti-inflammatory Properties
In vitro studies have indicated that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines. This effect suggests potential applications in treating inflammatory diseases. The compound's antioxidant properties also contribute to its ability to mitigate oxidative stress, which is often linked to chronic inflammation .
The biological activity of this compound is primarily attributed to its interaction with cellular enzymes and pathways:
- Enzyme Interaction : Studies suggest that this compound can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
- Cell Signaling : It may influence various signaling pathways involved in inflammation and cell growth, potentially impacting cancer progression .
Case Studies
A notable case study involved the application of this compound in a model of induced inflammation in rats. The results indicated a significant reduction in inflammatory markers compared to control groups. Additionally, histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential as an anti-inflammatory agent .
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicological studies indicate that it possesses moderate irritant properties; however, further detailed toxicology evaluations are necessary to fully understand its safety profile for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-1-hydroxy-2-naphthoic acid, and how can purity be validated?
Basic
Synthesis of this compound may involve bromination of 1-hydroxy-2-naphthoic acid using brominating agents like Br₂ or N-bromosuccinimide under controlled conditions. Alternatively, intermediates such as brominated naphthols (e.g., 4-bromo-1-naphthol) can undergo carboxylation. For purity validation, high-performance liquid chromatography (HPLC) with UV detection is recommended, as purity criteria like >97.0% (HPLC) are standard for structurally similar brominated aromatic acids . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation, particularly to verify bromine substitution and carboxyl group integrity.
Q. How does bromination at the 4-position alter the photophysical properties compared to 1-hydroxy-2-naphthoic acid?
Advanced
Bromination introduces a heavy atom effect, which enhances spin-orbit coupling and may increase intersystem crossing rates, potentially quenching fluorescence. In the parent compound (1-hydroxy-2-naphthoic acid), pH-dependent excited-state intramolecular proton transfer (ESIPT) is observed, leading to large Stokes shifts in alkaline conditions . Bromination at the 4-position likely disrupts the hydrogen-bonding network required for ESIPT, shifting emission profiles or favoring alternative excited-state pathways. Computational studies (e.g., DFT or CIS methods) can model these changes by comparing potential energy surfaces of protonated, deprotonated, and brominated species .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Basic
Key techniques include:
- UV-Vis Spectroscopy : To identify absorption maxima (λmax) influenced by the bromine atom’s electron-withdrawing effect and conjugation with the aromatic system.
- Fluorescence Spectroscopy : To study emission behavior, though bromine may reduce quantum yield due to heavy atom effects.
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., downfield shifts for protons near bromine or the hydroxyl group).
- FT-IR : To validate carboxylic acid (-COOH) and hydroxyl (-OH) functional groups .
Q. How can DFT calculations predict electronic transitions and proton transfer dynamics in this compound?
Advanced
Density functional theory (DFT) and time-dependent DFT (TD-DFT) can model ground and excited-state geometries, electronic transitions, and proton transfer pathways. For example:
- Absorption Spectra : Compare computed λmax values with experimental data to validate bromine’s impact on π→π* transitions.
- Proton Transfer Barriers : Map potential energy surfaces (PES) for protonated and deprotonated forms to predict ESIPT feasibility. In the parent compound, ESIPT occurs only in the deprotonated form due to a double-minimum PES in the excited state . Bromination may alter this by steric or electronic effects.
Q. What storage conditions optimize the stability of this compound?
Basic
Store at 0–6°C in airtight, light-protected containers to prevent degradation. Similar brominated naphthoic acids (e.g., 4-bromo-2-fluorophenylboronic acid) are sensitive to moisture and heat, necessitating desiccants and inert atmospheres for long-term stability .
Q. What role does this compound play in microbial degradation of polycyclic aromatic hydrocarbons (PAHs)?
Advanced
In PAH metabolism, non-halogenated analogs like 1-hydroxy-2-naphthoic acid are intermediates formed via bacterial dioxygenase-mediated ring cleavage (e.g., from phenanthrene). Bromination may inhibit or redirect these pathways, as halogens often resist enzymatic oxidation. Studies on Pseudomonas strains show that catechol 2,3-oxygenase cleaves dihydroxylated intermediates, but bromine’s steric bulk could hinder enzyme-substrate binding .
Q. How does pH affect the solubility and reactivity of this compound?
Basic
- Acidic pH : Protonation of the carboxylic acid group reduces solubility in water but enhances lipophilicity.
- Alkaline pH : Deprotonation increases solubility via carboxylate anion formation. Reactivity shifts may occur, such as enhanced nucleophilic substitution at the bromine site. Fluorescence studies on similar compounds show pH-dependent emission due to ESIPT or aggregation .
Q. How can researchers resolve contradictions in excited-state behavior data for halogenated naphthoic acids?
Advanced
- Methodological Triangulation : Combine steady-state fluorescence, time-resolved spectroscopy, and computational modeling to validate mechanisms (e.g., ESIPT vs. aggregation-induced emission).
- Control Experiments : Test solvent effects, concentration dependence, and isotopic substitution (e.g., deuterated hydroxyl groups) to isolate variables.
- Collaborative Analysis : Cross-reference data with crystallographic or kinetic studies to confirm proposed pathways .
Properties
IUPAC Name |
4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABWYPHDRBFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302470 | |
Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-37-6 | |
Record name | 5813-37-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-1-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-hydroxynaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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